Ibuterol - 53034-85-8

Ibuterol

Catalog Number: EVT-427970
CAS Number: 53034-85-8
Molecular Formula: C20H31NO5
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ibuterol, also known as albuterol, is a widely used medication classified as a beta-2 adrenergic agonist. It is primarily employed in the treatment of respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. The compound acts by relaxing the muscles of the airways, leading to dilation and improved airflow. Ibuterol is available in various formulations, including inhalers and nebulizers, which allow for direct delivery to the lungs.

Source and Classification

Ibuterol is derived from salicylic acid and is structurally related to catecholamines. It belongs to the class of sympathomimetics, specifically targeting the beta-2 adrenergic receptors. The compound is synthesized through various methods that utilize different starting materials, primarily substituted benzophenones and salicylic acid derivatives .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ibuterol typically involves a multi-step process. One common method begins with methyl salicylate, which undergoes acylation with bromoacetyl chloride to produce a bromoketone intermediate. This intermediate is then reacted with N-benzyl-N-t-butyl amine to form an aminoketone. Subsequent reduction using lithium aluminum hydride leads to the formation of a triol, which is then deprotected to yield Ibuterol

1
.

Key Steps in Synthesis:

  1. Acylation: Methyl salicylate + bromoacetyl chloride → bromoketone
  2. Amination: Bromoketone + N-benzyl-N-t-butyl amine → aminoketone
  3. Reduction: Aminoketone + lithium aluminum hydride → triol
  4. Deprotection: Triol → Ibuterol
Molecular Structure Analysis

Structure and Data

Ibuterol has a complex molecular structure characterized by its aromatic rings and hydroxyl groups. The molecular formula for Ibuterol is C13_{13}H21_{21}NO3_3, with a molecular weight of approximately 239.31 g/mol. The compound features several functional groups, including hydroxyl (-OH) and amine (-NH) groups, which are crucial for its biological activity.

Structural Features:

  • Aromatic Ring: Contributes to receptor binding.
  • Hydroxyl Groups: Essential for solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Ibuterol participates in various chemical reactions that are relevant for its pharmacological activity. These include:

  1. Beta-2 Adrenergic Activation: Binding to beta-2 adrenergic receptors leads to increased intracellular cyclic adenosine monophosphate (cAMP), promoting bronchial smooth muscle relaxation.
  2. Metabolic Pathways: Ibuterol undergoes hepatic metabolism primarily via sulfation, resulting in inactive metabolites that are excreted in urine .
Mechanism of Action

Process and Data

The mechanism of action of Ibuterol involves its selective binding to beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon activation, these receptors stimulate adenylate cyclase, leading to an increase in cAMP levels within the cells. This rise in cAMP results in:

  • Relaxation of smooth muscle
  • Dilation of airways
  • Inhibition of mediator release from mast cells

The clinical effects include relief from bronchospasm and improved airflow in patients with obstructive airway diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water, ethanol, and methanol.
  • Melting Point: Approximately 110°C.

Chemical Properties

  • pH: Typically between 4.5 to 6 when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data indicate that Ibuterol exhibits low protein binding (approximately 10%) and has a volume of distribution around 156 L .

Applications

Ibuterol is primarily used for its bronchodilator effects in treating various respiratory conditions:

  • Asthma Management: Used as a rescue inhaler during acute asthma attacks.
  • Chronic Obstructive Pulmonary Disease Treatment: Helps alleviate symptoms associated with COPD.
  • Exercise-Induced Bronchospasm Prevention: Administered prior to physical activity to prevent bronchoconstriction.
Introduction to Albuterol: Pharmacological Foundations

Historical Development of Beta-2 Adrenergic Agonists

The evolution of β2-agonists represents a strategic refinement of adrenergic therapeutics:

  • Pre-20th Century Foundations: Ancient Egyptian (1554 BC), Ayurvedic (600 BC), and Greek medical texts documented inhalation of anticholinergic plants (e.g., Hyoscyamus niger, Datura stramonium) for respiratory distress. These contained atropine-like alkaloids that modulated bronchial tone through undefined mechanisms [3].
  • Epinephrine Era (1901–1940): Isolated in 1901, epinephrine's non-selective adrenergic activity provided bronchodilation but caused severe cardiovascular stimulation. This prompted research into receptor subtype selectivity [3] [9].
  • Isoprenaline Transition (1940s): As the first synthetic catecholamine agonist, isoprenaline showed improved β-receptor activity but still activated β1 receptors, causing tachycardia and arrhythmias at therapeutic doses [9].
  • Selectivity Breakthrough: David Jack's team at Allen & Hanburys (1966) synthesized albuterol by incorporating a tert-butyl group into the amine side chain. This structural modification conferred 29-fold β2/β1 selectivity, minimizing cardiac effects while preserving bronchodilation. Patented in 1966, albuterol reached markets as Ventolin® in 1969 [6] [9] [12].

Table 1: Evolution of Beta-Agonist Selectivity

CompoundReceptor Selectivity (β2:β1)Clinical Limitation
Epinephrine1:1Hypertension, arrhythmias
Isoprenaline3:1Tachycardia, tremor
Albuterol29:1Skeletal muscle tremor (dose-dependent)
Salmeterol50:1Long onset time (20 min)

The Montreal Protocol (1987) catalyzed reformulation from chlorofluorocarbon (CFC) to hydrofluoroalkane (HFA) propellants, reducing ozone depletion potential but requiring new device patents and bioequivalence studies [8].

Chemical Structure and Stereochemistry of Albuterol

Albuterol (C₁₃H₂₁NO₃; MW 239.31 g/mol) features three critical moieties:

  • Phenolic Core: A meta-hydroxymethyl substituted benzene ring enables target engagement
  • Ethanolamine Side Chain: The β-hydroxyethylamine group is essential for receptor binding
  • tert-Butylamine: The bulky substituent sterically hinders β1 receptor binding [5] [9]

Table 2: Enantiomer-Specific Properties of Albuterol

Property(R)-Albuterol(S)-Albuterol
β2 Receptor Affinity (Kd)0.14 μM>20 μM
Bronchodilatory Activity100–150× potencyNegligible
Metabolic Half-Life5.7 hours8.1 hours
Pulmonary AccumulationMinimalSignificant (10× higher)
Biological EffectcAMP-mediated relaxationPro-inflammatory signaling

The chiral center at Cα creates enantiomers with divergent pharmacologies. (R)-albuterol drives bronchodilation via β2 receptor activation, while (S)-albuterol undergoes prolonged pulmonary retention and enhances inflammatory responses through G(i)-coupled receptors [7] [10]. Despite levalbuterol ((R)-enantiomer) receiving FDA approval (1999), racemic albuterol dominates due to:

  • Racemization Instability: Enantiopure formulations convert to racemates at physiological pH [28]
  • Synthetic Complexity: Chiral resolution increases production costs 5–8 fold [9]
  • Clinical Equivalence: Meta-analyses show comparable efficacy in mild-moderate asthma [7]

Structural Implications: Quantum mechanics modeling reveals the (R)-enantiomer's optimal conformation for hydrogen bonding with Asn₃₁³ in the β2 receptor binding pocket, while the (S)-enantiomer exhibits steric clash with Phe₂₉⁰ and Tyr³⁰⁸ residues [26].

Regulatory Classification and Global Approval Frameworks

Albuterol's regulatory journey reflects evolving standards for drug-device combinations:

  • Initial Approvals:
  • UK (1969): Marketed as Ventolin® pressurized metered-dose inhaler (pMDI)
  • US (1981): Approved as Proventil® (NDA 18-291) with New Chemical Entity (NCE) exclusivity [7] [9]
  • HFA Transition: The FDA's 2005 CFC ban triggered reformulation to HFA-134a propellant. This required new bioequivalence studies under 505(b)(2) pathway, extending brand exclusivity despite identical API [8].
  • Combination Therapies: FDA's 2022 approval of Airsupra® (albuterol/budesonide) introduced the first ICS-SABA rescue therapy. This reflected a paradigm shift from GINA guidelines discouraging SABA-only treatment [4] [8].

Table 3: Key Regulatory Milestones

YearRegulatory ActionImpact
1986WHO Essential Medicine ListingGlobal access expansion
1987Montreal Protocol ratificationCFC phase-out initiation
2005FDA CFC inhaler banHFA reformulation requirement
2019GINA guideline update (ICS-SABA combo)Shift from SABA monotherapy
2022FDA approval of first generic HFA inhalerMarket competition initiation

Patent Strategies: Brand manufacturers averaged 16 years of market protection per inhaler (1986–2020 analysis). Device-focused patents constituted 52% of all Orange Book listings, enabling "device hops" that extended protection. For example, originator albuterol products spawned 14 follow-ons with cumulative 28-year exclusivity [8].

Global Disparities: While the US maintains stringent device-bioequivalence requirements (21 CFR 320.24), the EMA accepts in vitro testing for suspension pMDIs. Japan's PMDA requires in vivo studies for all inhaler categories, creating market entry barriers [8] [9].

Properties

CAS Number

53034-85-8

Product Name

Ibuterol

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C20H31NO5/c1-12(2)18(23)25-15-8-14(17(22)11-21-20(5,6)7)9-16(10-15)26-19(24)13(3)4/h8-10,12-13,17,21-22H,11H2,1-7H3

InChI Key

WKHOPHIMYDJVSA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C

Synonyms

1-(3,5-diisobutyroxyphenyl)-2-(t-butylamino)ethanol
ibuterol
ibuterol sulfate
ibuterol, HCl(+-)-isomer
KWD 2058
spiranyl

Canonical SMILES

CC(C)C(=O)OC1=CC(=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.